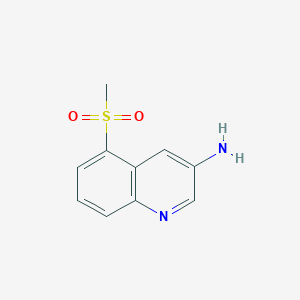

5-(Methylsulfonyl)quinolin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

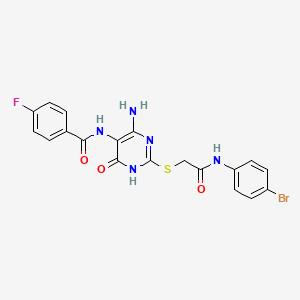

5-(Methylsulfonyl)quinolin-3-amine is a heterocyclic organic compound with the molecular formula C10H10N2O2S. It is a part of the quinoline family, which has a wide range of applications in medicinal and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of α,β-unsaturated aldehydes . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular weight of 5-(Methylsulfonyl)quinolin-3-amine is 222.26. It has a number of heavy atoms: 15, aromatic heavy atoms: 10, rotatable bonds: 1, H-bond acceptors: 3.0, and H-bond donors: 1.0 .Chemical Reactions Analysis

Quinolines are known to undergo a variety of chemical reactions. They can act as weak organic bases, similar to ammonia, due to the lone electron pair on their nitrogen atoms . They can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

5-(Methylsulfonyl)quinolin-3-amine has a number of physicochemical properties. Its molar refractivity is 59.24, and its topological polar surface area (TPSA) is 81.43 Ų . It has a consensus Log Po/w of 1.15, indicating its lipophilicity . Its solubility is 1.69 mg/ml .科学的研究の応用

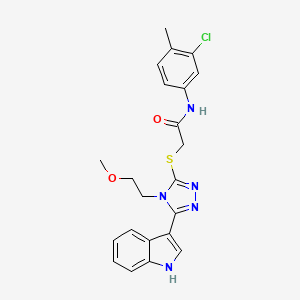

- Radical-Initiated Cascade Cyclization : The use of 1,2,3,5-tetrakis(carbazol-9-yl)4,6-dicyanobenzene (4CzIPN) as a photocatalyst enables the synthesis of polysubstituted quinolin-3-amines via radical-initiated cascade cyclization of isocyanides . This method provides access to structurally diverse quinolin-3-amines.

- Quinolin-2-Ones : 5-(Methylsulfonyl)quinolin-3-amine derivatives can serve as precursors for quinolin-2-ones, which exhibit various biological activities . These compounds are relevant in drug discovery.

Photocatalysis and Organic Synthesis

Heterocyclic Chemistry

作用機序

Pharmacokinetics

The pharmacokinetic properties of 5-(Methylsulfonyl)quinolin-3-amine include high gastrointestinal absorption, indicating good bioavailability . The compound’s lipophilicity (Log Po/w) is around 1.04 (iLOGP), indicating a balance between hydrophilicity and lipophilicity that could influence its absorption and distribution .

Result of Action

One study has shown that a quinoline derivative exhibited anticancer activity, suggesting that 5-(methylsulfonyl)quinolin-3-amine might have similar effects .

Action Environment

The action of 5-(Methylsulfonyl)quinolin-3-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs could impact its pharmacokinetics, particularly if they interact with the same enzymes or transporters . The compound’s stability could also be affected by temperature and light conditions .

Safety and Hazards

将来の方向性

Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

特性

IUPAC Name |

5-methylsulfonylquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNUYUUFBOJQSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfonyl)quinolin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2384759.png)

![[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride](/img/structure/B2384762.png)

![2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B2384765.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2384766.png)

![N-(3-bromophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384772.png)

![6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2384773.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)